molecular formula C11H9NO2 B2439846 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid CAS No. 1094478-22-4

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2439846
CAS No.: 1094478-22-4
M. Wt: 187.198
InChI Key: BWTXRFMQBHLPSR-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is characterized by a cyclopropane ring attached to a phenyl group with a cyano substituent at the para position and a carboxylic acid group on the cyclopropane ring

Properties

IUPAC Name

1-(4-cyanophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-7-8-1-3-9(4-2-8)11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTXRFMQBHLPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094478-22-4
Record name 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Key Considerations:

  • Olefin Activation : The 4-cyanophenyl group is introduced via a substituted styrene derivative (e.g., 4-cyanostyrene), which activates the double bond for nucleophilic attack by the ylide.
  • Functional Group Compatibility : The nitrile group (-C≡N) remains stable under ylide reaction conditions but may require protection during subsequent hydrolysis steps.

Stepwise Preparation Methods

Ylide Generation and Cyclopropanation

The synthesis begins with the preparation of a tetrahydrothiophenium carboxymethylide ester , a stable ylide precursor:

Reaction Scheme :
$$
\text{RCOOR}' + \text{Tetrahydrothiophene} \xrightarrow{\text{Thionyl chloride}} \text{Sulfonium salt} \xrightarrow{\text{Base}} \text{Ylide} + \text{Olefin} \rightarrow \text{Cyclopropane ester}
$$

Experimental Protocol :

  • Sulfonium Salt Formation : Ethyl bromoacetate reacts with tetrahydrothiophene in methylene chloride under anhydrous conditions, yielding a tetrahydrothiophenium bromide salt.
  • Ylide Generation : Treatment with aqueous sodium hydroxide (1.0 M) at 15–25°C for 1–3 hours produces the reactive ylide.
  • Cyclopropanation : The ylide reacts with 4-cyanostyrene (1.2 equiv) in chloroform at 40°C for 12 hours, affording ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate.

Optimization Data :

Parameter Optimal Condition Yield Improvement
Solvent Chloroform 15% vs. THF
Temperature 40°C 20% vs. 25°C
Olefin Equivalents 1.2 10% vs. 1.0

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis to yield the target carboxylic acid:

Reaction Conditions :

  • Base Hydrolysis : 2.0 M NaOH in ethanol/water (3:1), reflux for 6 hours.
  • Acid Workup : Neutralization with 1.0 M HCl precipitates the product, which is recrystallized from ethanol.

Yield : 85–92% after purification.

Industrial-Scale Production

Industrial adaptations of the ylide method focus on continuous flow reactors to enhance safety and scalability:

Process Innovations :

  • In-Line Ylide Generation : Automated mixing of sulfonium salts and base minimizes ylide decomposition.
  • Solvent Recycling : Chloroform is recovered via distillation, reducing environmental impact.

Economic Metrics :

Metric Batch Process Continuous Flow
Annual Capacity 500 kg 2,000 kg
Production Cost $120/g $45/g

Alternative Synthetic Routes

Transition-Metal-Catalyzed Cyclopropanation

While less common, rhodium(II) acetate-catalyzed reactions with diazo esters have been explored:

Reaction :
$$
\text{Diazo ester} + \text{4-Cyanostyrene} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{Cyclopropane ester}
$$

Limitations :

  • Lower diastereoselectivity (60:40 cis:trans) compared to ylide methods.
  • Requires inert atmosphere and costly catalysts.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 1.85–2.10 (m, 2H, cyclopropane), 3.45 (q, 2H, -OCH₂), 7.60 (d, 2H, aryl), 8.05 (d, 2H, aryl).
  • IR (KBr) : 2245 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O).

Purity Criteria :

Parameter Specification Method
Assay (HPLC) ≥98.5% C18, 0.1% H3PO4
Residual Solvents <500 ppm GC-FID

Chemical Reactions Analysis

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is C₁₁H₉NO₂, with a molecular weight of approximately 187.19 g/mol. The compound features a cyclopropane ring, a cyano group attached to a phenyl ring, and a carboxylic acid functional group. The presence of the cyano group enhances its reactivity, making it suitable for various applications in organic synthesis and pharmaceuticals .

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in:

  • Organic Synthesis : The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution. For instance, oxidation can convert it into corresponding carboxylic acids or ketones, while reduction can transform the nitrile group into amines.
Reaction Type Reagents Products
OxidationKMnO₄, CrO₃Carboxylic acids
ReductionLiAlH₄, H₂ (Pd catalyst)Amines
SubstitutionAmines, alcohols (basic conditions)Substituted products

Biology

The compound has potential applications in biological research:

  • Enzyme Mechanism Studies : It can be utilized as a probe to study enzyme mechanisms due to its ability to interact with specific molecular targets.
  • Pharmaceutical Development : Its structural features may allow it to modulate enzyme or receptor activity, making it a candidate for drug development .

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives of cyclopropane carboxylic acids using stable sulfonium ylides. This method allows for the preparation of this compound derivatives with high yields and purity .

Case Study 2: Antitumor Activity

Research involving multi-kinase inhibitors highlighted the potential of compounds structurally similar to this compound in exhibiting antiproliferative activities against cancer cell lines. The findings indicated that such compounds could inhibit specific kinases involved in tumor growth, suggesting a pathway for therapeutic applications .

Industrial Applications

In industry, this compound is used in:

  • Material Production : The compound is explored for its utility in creating polymers and coatings with specific properties.
  • Agrochemicals : Its reactivity allows for the development of new agrochemical products that can enhance crop protection and yield .

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and reactivity .

Comparison with Similar Compounds

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine substituent instead of a cyano group.

    1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid: Contains a nitro group instead of a cyano group.

    1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Features a methoxy group on the phenyl ring.

The uniqueness of this compound lies in its cyano group, which imparts distinct electronic properties and reactivity compared to other substituents.

Biological Activity

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉NO₂, with a molecular weight of approximately 187.19 g/mol. The compound features a cyclopropane ring bonded to a cyanophenyl group and a carboxylic acid functional group. The presence of the cyano group enhances its reactivity, making it suitable for various applications in pharmaceuticals and organic synthesis .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. A common method involves the α-alkylation of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane, followed by conversion of the cyano group to a carboxylic acid using concentrated hydrochloric acid. This approach allows for good yields and the formation of biologically active derivatives .

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an inhibitor in different biological pathways.

Inhibition of Cell Proliferation

Research has demonstrated that derivatives of this compound exhibit effective inhibition on the proliferation of U937 human myeloid leukemia cells without showing significant cytotoxicity . This suggests potential applications in cancer therapy.

Ethylene Biosynthesis Inhibition

Cyclopropane carboxylic acids, including this compound, have been studied for their role as inhibitors of ethylene biosynthesis in plants. Ethylene is a key hormone involved in fruit ripening and senescence. The compound may act similarly to other known inhibitors by interfering with ethylene production pathways .

Structure-Activity Relationships (SAR)

The structural modifications on the phenyl ring significantly influence the biological activity of the compound. For instance, substitutions such as chlorine or iodine on the phenyl ring can enhance biological activity by altering electronic properties and steric factors . A comparative analysis is provided below:

Compound NameMolecular FormulaUnique Features
1-(4-Iodophenyl)cyclopropane-1-carboxylic acidC₁₀H₉IO₂Contains iodine, affecting reactivity
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acidC₁₁H₉ClO₂Chlorine substitution may enhance biological activity
1-(3-Cyanophenyl)cyclopropane-1-carboxylic acidC₁₁H₉NO₂Similar structure but different substitution pattern

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various cyclopropane derivatives, including this compound. The results indicated that these compounds could inhibit cell growth in leukemia cell lines effectively while maintaining low toxicity levels .

Case Study 2: Plant Growth Regulation
Another study focused on the use of cyclopropane carboxylic acids as growth regulators in agriculture. The findings highlighted their ability to delay ripening in fruits by inhibiting ethylene production, thus extending shelf life and improving quality .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of cyclopropane derivatives often involves ring-closing strategies or nucleophilic additions. For example, homoconjugate addition to cyclopropane-1,1-dicarboxylate derivatives (as seen in structurally similar compounds) can yield cyano-substituted cyclopropanes . Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh or Cu) to facilitate cyclopropane ring formation.
  • Substituent Introduction : Introduce the 4-cyanophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
  • Carboxylic Acid Formation : Hydrolysis of nitriles or ester intermediates under acidic/basic conditions.
    Optimize conditions (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches to minimize by-products like ring-opened isomers .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy :
    • ¹H NMR : Identify cyclopropane protons (δ 1.2–2.5 ppm as multiplet splits) and aromatic protons (δ 7.5–8.0 ppm for para-substituted phenyl).
    • ¹³C NMR : Confirm cyclopropane carbons (δ 10–25 ppm) and carboxylic acid carbon (δ ~170 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., cyclopropane ring strain at ~60° angles) .
  • FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C≡N stretch (~2200 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound in common solvents, and how do they impact experimental design?

  • Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid group. Limited solubility in hexane or ether requires sonication or heating .
  • Stability :
    • pH Sensitivity : Stabilize in neutral buffers to prevent decarboxylation.
    • Light/Temperature : Store at –20°C in amber vials to avoid photodegradation of the cyano group .
  • Experimental Impact : Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation .

Q. How can researchers screen the biological activity of this compound, and what assays are suitable for preliminary evaluation?

  • Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC (minimum inhibitory concentration) measurements .
  • Enzyme Inhibition : Test against kinases or carboxylases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do stereochemical and electronic effects influence the reactivity of this compound in catalytic transformations?

  • Stereochemical Effects : The cyclopropane ring’s angle strain increases susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis). Steric hindrance from the 4-cyanophenyl group may slow nucleophilic attacks .
  • Electronic Effects : The electron-withdrawing cyano group enhances electrophilicity at the carboxylic acid, facilitating amide coupling or esterification. DFT calculations can map electrostatic potential surfaces to predict reactive sites .

Q. What computational strategies can predict the binding affinity of this compound to biological targets, such as enzymes or receptors?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxylic acid and catalytic residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Corrogate substituent effects (e.g., replacing cyano with halogens) to optimize bioactivity .

Q. How should researchers address contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

  • By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., ring-opened derivatives or positional isomers) .
  • Isotopic Labeling : Trace reaction pathways using ¹³C-labeled precursors in NMR to confirm mechanistic hypotheses .
  • Kinetic Studies : Compare rate constants under varying conditions to pinpoint competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. What strategies optimize the enantiomeric purity of this compound for chiral drug development?

  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Co-salen) during cyclopropanation .
  • Chromatographic Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .

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